3,5-Dibromo-3H-isobenzofuran-1-one

Vue d'ensemble

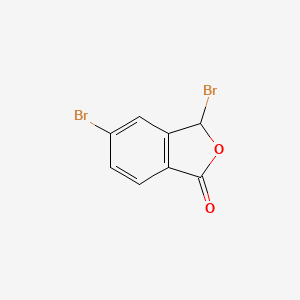

Description

3,5-Dibromo-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C8H4Br2O2. It is characterized by the presence of two bromine atoms attached to the benzofuranone ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-3H-isobenzofuran-1-one typically involves the bromination of isobenzofuranone derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzofuranone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dibromo-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isobenzofuran-1,3-diones.

Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Isobenzofuran-1,3-dione derivatives.

Reduction: Dihydro-3H-isobenzofuran-1-one derivatives.

Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3,5-Dibromo-3H-isobenzofuran-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-3H-isobenzofuran-1-one involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- 3,4-Dibromo-3H-isobenzofuran-1-one

- 3,5-Dichloro-3H-isobenzofuran-1-one

- 3,5-Diiodo-3H-isobenzofuran-1-one

Comparison: 3,5-Dibromo-3H-isobenzofuran-1-one is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro and iodo analogs. The bromine atoms enhance the compound’s reactivity and influence its biological activity, making it a valuable compound for various applications .

Activité Biologique

3,5-Dibromo-3H-isobenzofuran-1-one, with the molecular formula C8H4Br2O2, is a brominated derivative of isobenzofuran-1-one. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features imparted by the bromine substituents significantly influence its reactivity and biological interactions.

The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the benzofuranone ring. Its synthesis typically involves the bromination of isobenzofuranone derivatives using reagents like bromine in the presence of catalysts such as iron or aluminum bromide. The reaction conditions are carefully controlled to ensure selective bromination, yielding high purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 13 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Study: Anticancer Effects on MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. The following results were observed:

- Cell Viability Reduction : At a concentration of 50 µg/mL, cell viability decreased to approximately 40% after 48 hours.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with concentrations above 25 µg/mL.

The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular targets such as enzymes and receptors. The presence of bromine atoms enhances its reactivity, allowing it to form adducts with nucleophilic sites on proteins or nucleic acids. This interaction can disrupt normal cellular processes, leading to cell death in microbial and cancerous cells .

Comparative Analysis

When compared to similar compounds like 3,4-Dibromo-3H-isobenzofuran-1-one and 3,5-Dichloro-3H-isobenzofuran-1-one, the dibromo variant exhibits superior biological activity due to the unique electronic effects and steric hindrance provided by the bromine substituents. This makes it a valuable candidate for further exploration in drug development.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 3,4-Dibromo-3H-isobenzofuran-1-one | Moderate | Low |

| 3,5-Dichloro-3H-isobenzofuran-1-one | Low | Low |

Propriétés

IUPAC Name |

3,5-dibromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)7(10)12-8(5)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHYDEJTOWNHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.